molecular formula C8H14ClNO5 B078708 N-tert-Butyl-5-methylisoxazolium perchlorate CAS No. 10513-45-8

N-tert-Butyl-5-methylisoxazolium perchlorate

Cat. No.: B078708
CAS No.: 10513-45-8
M. Wt: 239.65 g/mol
InChI Key: MPSXGPCFLAGJOM-UHFFFAOYSA-M
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Chemical Reactions Analysis

N-tert-Butyl-5-methylisoxazolium perchlorate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include triethylamine, dimethylformamide (DMF), and various acids and bases . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-tert-Butyl-5-methylisoxazolium perchlorate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-tert-Butyl-5-methylisoxazolium perchlorate involves its ability to act as a condensing agent in chemical reactions. It facilitates the formation of bonds between molecules, making it useful in organic synthesis . The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

N-tert-Butyl-5-methylisoxazolium perchlorate is unique due to its specific structure and reactivity. Similar compounds include:

  • N-tert-Butyl-5-methylisoxazolium chloride
  • N-tert-Butyl-5-methylisoxazolium bromide
  • N-tert-Butyl-5-methylisoxazolium iodide

These compounds share similar structures but differ in their counterions, which can affect their reactivity and applications .

Properties

IUPAC Name

2-tert-butyl-5-methyl-1,2-oxazol-2-ium;perchlorate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14NO.ClHO4/c1-7-5-6-9(10-7)8(2,3)4;2-1(3,4)5/h5-6H,1-4H3;(H,2,3,4,5)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPSXGPCFLAGJOM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=[N+](O1)C(C)(C)C.[O-]Cl(=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90146981
Record name N-t-Butyl-5-methyl isoxazolium perchlorate
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Molecular Weight

239.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10513-45-8
Record name Isoxazolium, 2-(1,1-dimethylethyl)-5-methyl-, perchlorate (1:1)
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Record name N-t-Butyl-5-methyl isoxazolium perchlorate
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Record name N-t-Butyl-5-methyl isoxazolium perchlorate
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Record name N-tert-butyl-5-methylisoxazolium perchlorate
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Synthesis routes and methods

Procedure details

1 kg. of 5-methylisoxazole and 892 g. of t-butanol were stirred under nitrogen at 0° C. and 6.37 kg. of 60% perchloric acid were slowly added over a 2 1/2 hour period with vigorous stirring at 0°-5° C. The resulting suspension was allowed to warm to room temperature and stirred overnight. The reaction mixture was then slowly added to a mixture of 20 l. of tetrahydrofuran and 10 l. of ether at 0°-10° C. over a 2 hr. period with stirring. The mixture was then cooled to -5° C. and stirred for an additional 2 hrs. The product (1.821 kg.) was washed well with ether, m.p. 120°-122° C. A second crop (171 g.) was obtained from the mother liquor, m.p. 118°-121° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of N-tert-Butyl-5-methylisoxazolium perchlorate in the synthesis of conductive adhesives?

A1: this compound functions as a thermally latent curing reagent in the synthesis of conductive adhesives composed of epoxy resins and polyanilines (PANIs) []. This means it remains relatively unreactive at low temperatures, allowing for mixing and processing of the components, but initiates the curing reaction upon heating, leading to the formation of a solid, crosslinked conductive material.

Q2: How does the choice of polyaniline dopant affect the conductivity of the final composite material?

A2: Research indicates that the type of acid used to dope polyaniline significantly influences the conductivity of the final composite material []. For example, composites using polyaniline doped with dodecylsulfonic acid (PANI-2) exhibited higher conductivity and lower percolation thresholds compared to those doped with dodecylbenzenesulfonic acid, di(2-ethylhexyl)sulfosuccinic acid, or HCl []. This suggests that the specific interactions between the dopant and the polyaniline backbone play a crucial role in facilitating charge transport within the composite.

Q3: Beyond epoxy resins, are there other polymers compatible with this compound for conductive material synthesis?

A3: While the provided research focuses on epoxy resins, the paper mentions investigating oxetane resins as an alternative polymer []. This suggests that this compound may be compatible with other polymer systems beyond epoxy resins, potentially broadening its applications in conductive material development.

Q4: What analytical techniques were used to characterize the conductive composites and understand the role of this compound?

A4: Several analytical techniques were employed to study the synthesized composites. UV-Vis and IR spectroscopy were used to confirm that the conductive emeraldine salt form of PANI-2 was maintained after the curing reaction with this compound []. Thermal stability of the composites was investigated using TGA and DSC measurements, revealing information about their degradation temperatures and glass transition temperatures []. These techniques provide valuable insights into the structural and thermal properties of the conductive materials and help understand the role of this compound in achieving the desired properties.

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